molecular formula C13H16F3NO B2451195 N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine CAS No. 1378948-17-4

N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine

Cat. No.: B2451195
CAS No.: 1378948-17-4
M. Wt: 259.272
InChI Key: VNEQXDNXRWLOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring attached to an amine group, with a phenyl ring substituted with a trifluoropropoxy group. The presence of the trifluoropropoxy group imparts distinct chemical properties, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine typically involves multiple steps, starting with the preparation of the trifluoropropoxy-substituted phenyl derivative. This intermediate is then subjected to a series of reactions to introduce the cyclopropane ring and the amine group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The trifluoropropoxy group or the amine group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.

    Substitution reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound’s unique properties make it suitable for use in specialty chemicals and materials science.

Mechanism of Action

The mechanism of action of N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group can enhance binding affinity and specificity, while the cyclopropane ring may influence the compound’s stability and reactivity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine is unique due to the specific positioning of the trifluoropropoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)7-8-18-12-4-2-1-3-10(12)9-17-11-5-6-11/h1-4,11,17H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEQXDNXRWLOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=C2OCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.